molecular formula C16H18N2O4 B2620921 4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid CAS No. 1050016-38-0

4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2620921
CAS No.: 1050016-38-0
M. Wt: 302.33
InChI Key: CIWXDMODNFNNRL-UHFFFAOYSA-N
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Description

4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is an organic compound that features a benzoic acid core substituted with a cyanocyclohexylcarbamoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps:

    Formation of the cyanocyclohexylcarbamoyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Attachment of the intermediate to the benzoic acid core: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Benzoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Shares the cyclohexyl group but lacks the benzoic acid core.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of the cyanocyclohexylcarbamoyl group.

    3,5-Dichloro-4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoic acid: A closely related compound with additional chlorine substituents.

Uniqueness

4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is unique due to the presence of both the cyanocyclohexylcarbamoyl and methoxy groups on the benzoic acid core, which can impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c17-11-16(8-2-1-3-9-16)18-14(19)10-22-13-6-4-12(5-7-13)15(20)21/h4-7H,1-3,8-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXDMODNFNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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